Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate is a synthetic compound with the following properties:
- Molecular Formula : C₁₆H₂₃NO₄
- Molecular Weight : 293.36 g/mol
- IUPAC Name : tert-butyl 4-(4-(hydroxymethyl)phenoxy)piperidine-1-carboxylate
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate consists of a piperidine ring linked to a tert-butyl ester group and a hydroxyphenoxy moiety. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including ester hydrolysis, nucleophilic substitutions, and oxidative processes. However, specific reactions would depend on reaction conditions and other reactants.
Physical And Chemical Properties Analysis
- Physical Form : Solid
- Storage Temperature : Sealed in dry conditions at 2-8°C
- Purity : ≥95%
- Safety Information : The compound is labeled with a warning signal (GHS07) and hazard statements related to skin and eye irritation. Please refer to the provided MSDS for detailed safety precautions.
Safety And Hazards
While specific hazards are not detailed here, it’s essential to handle this compound with care due to its potential biological activity and chemical reactivity. Always follow proper safety protocols when working with such substances.
Future Directions
Future research could explore the compound’s pharmacological properties, potential therapeutic applications, and optimization of synthetic routes. Additionally, investigating its interactions with biological targets may provide valuable insights.
Please note that the information provided here is based on available data, and further scientific investigation is recommended for a deeper understanding of Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate .
properties
IUPAC Name |
tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-10-8-14(9-11-17)20-13-6-4-12(18)5-7-13/h4-7,14,18H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRWQQJCOQHQBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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